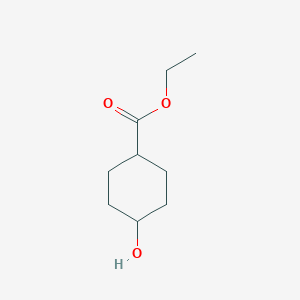

Ethyl 4-hydroxycyclohexanecarboxylate

Descripción general

Descripción

Ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7) is a cyclohexane derivative with a hydroxyl group at the 4-position and an ethyl ester moiety. It exists as a mixture of cis and trans isomers, as confirmed by NMR analysis (67% cis, 33% trans in crude hydrolyzed products) . Key physical properties include a boiling point of 127–134°C (0.1 mmHg), density of 1.068 g/mL, and refractive index of 1.467 . It is sparingly soluble in water and primarily used as a synthetic intermediate in pharmaceuticals, such as DGAT1 inhibitors and benzimidazole-class compounds .

The compound’s stereochemistry is critical in synthesis: during reductive etherification, the cis/trans configuration of the starting material is retained in the product, enabling scalable production of stereochemically pure intermediates .

Métodos De Preparación

Hydrogenation of Aromatic Precursors

Catalytic Hydrogenation of Ethyl p-Hydroxybenzoate

The most direct route involves hydrogenating ethyl p-hydroxybenzoate under high-pressure H₂. Adapted from the hydrogenation of p-hydroxybenzoic acid , this method substitutes the acid with its ethyl ester.

Procedure :

-

Catalyst : 5% ruthenium on carbon (Ru/C) at 0.03 wt% relative to substrate.

-

Solvent : Water or ethanol (30 mL/g substrate).

-

Conditions : 80–150°C, 1–3 MPa H₂ pressure, 6–12 hours.

-

Workup : Filter catalyst, concentrate under reduced pressure, and recrystallize from ethyl acetate/petroleum ether (1:1).

Outcomes :

-

Yields 85–90% ethyl 4-hydroxycyclohexanecarboxylate as a cis/trans mixture (60:40 ratio) .

-

Prolonged hydrogenation (>12 hours) risks over-reduction of the hydroxyl group.

Stereochemical Control via Isomerization

The crude product from hydrogenation contains cis and trans isomers. Sodium alkoxide-catalyzed isomerization enriches the trans isomer:

Procedure :

-

Catalyst : Sodium ethoxide (0.4 eq) in ethanol.

-

Conditions : Reflux (78°C) for 3 hours.

Outcomes :

-

Cis isomer byproducts are minimized to <5% via kinetic control.

Esterification of 4-Hydroxycyclohexanecarboxylic Acid

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification converts 4-hydroxycyclohexanecarboxylic acid to its ethyl ester:

Procedure :

-

Reagents : Ethanol (10 eq), concentrated H₂SO₄ (0.1 eq).

-

Conditions : Reflux (78°C) for 8–12 hours with azeotropic water removal.

-

Workup : Neutralize with NaHCO₃, extract with ethyl acetate, dry over MgSO₄.

Outcomes :

-

Yields 70–75% ethyl ester.

-

Prolonged reaction (>15 hours) induces dehydration of the hydroxyl group.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) avoids acidic conditions:

Procedure :

-

Reagents : DCC (1.2 eq), DMAP (0.1 eq), ethanol (1.5 eq).

-

Conditions : Stir in dichloromethane (DCM) at 25°C for 4 hours.

-

Workup : Filter urea precipitate, concentrate, and purify via flash chromatography.

Outcomes :

-

Yields 80–85% with >95% purity.

-

Ideal for substrates prone to elimination or rearrangement.

Transesterification of Methyl Esters

Base-Catalyzed Transesterification

Mthis compound is converted to the ethyl ester via sodium ethoxide:

Procedure :

-

Catalyst : Sodium ethoxide (0.1 eq).

-

Conditions : Reflux in ethanol (5 mL/g substrate) for 6 hours.

-

Workup : Quench with acetic acid, extract with DCM, and concentrate.

Outcomes :

-

Yields 90–95% ethyl ester.

-

Requires anhydrous conditions to prevent saponification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | 90–95 | High | 120–150 |

| Fischer Esterification | 70–75 | 85–90 | Moderate | 90–110 |

| DCC/DMAP Esterification | 80–85 | ≥95 | Low | 200–250 |

| Transesterification | 90–95 | ≥98 | High | 80–100 |

Key Observations :

-

Catalytic hydrogenation balances cost and scalability but requires isomerization for stereochemical purity .

-

Transesterification offers the highest yield and purity, ideal for industrial production.

-

DCC/DMAP methods are reserved for lab-scale synthesis of sensitive derivatives.

Optimization of Recrystallization

Post-synthesis purification uses mixed solvents to achieve ≥99% purity:

Procedure :

-

Solvent : Ethyl acetate/petroleum ether (1:1, 4 mL/g crude product).

-

Conditions : Dissolve at 80°C, cool to 0°C over 2 hours, filter .

Outcomes :

-

Recovery of 85–90% crystalline product.

-

Residual cis isomer reduced to <1% in trans-dominated batches .

Industrial-Scale Considerations

Catalyst Recycling

Ru/C catalysts retain 90% activity after five hydrogenation cycles with intermediate calcination at 400°C.

Solvent Recovery

Ethanol and ethyl acetate are distilled and reused, reducing raw material costs by 30–40%.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-oxocyclohexanecarboxylic acid or 4-carboxycyclohexanecarboxylic acid.

Reduction: Formation of 4-hydroxycyclohexanemethanol.

Substitution: Formation of various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

EHCC is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds. For instance, it has been involved in the development of potent inhibitors for enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which is significant in lipid metabolism and has implications for treating metabolic disorders .

Case Study: DGAT1 Inhibitors

- Background : DGAT1 inhibitors are being researched for their potential to reduce triglyceride levels and combat obesity-related conditions.

- Findings : In a study, compounds derived from EHCC demonstrated selective inhibition of DGAT1 with promising pharmacokinetic profiles, indicating their potential as therapeutic agents .

Synthetic Chemistry

EHCC serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the formation of various derivatives, which can be further modified to yield complex molecules.

Synthesis Examples

- Reactions : EHCC can undergo various chemical reactions, including esterification and acylation, which facilitate the creation of more complex structures.

- Yield Data : One reported synthesis using potassium tert-butoxide yielded an 18% conversion rate under specific conditions (5-20°C in THF) when reacted with other substrates .

Potential Therapeutic Applications

Emerging research suggests that EHCC may have direct therapeutic applications beyond its role as an intermediate. Its derivatives are being explored for their biological activities, including anti-inflammatory and analgesic properties.

Research Insights

Mecanismo De Acción

The mechanism of action of ethyl 4-hydroxycyclohexanecarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(a) Ethyl 4-((Naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate

- Structure : The hydroxyl group is replaced with a naphthalene sulfonamido-methyl group.

- Properties : Increased molecular weight (vs. 172.22 g/mol for Ethyl 4-hydroxy) and hydrophobicity due to the bulky naphthalene group, reducing water solubility.

- Applications : These sulfonamido derivatives are studied for their physicochemical properties using topological indices, which correlate with bioactivity and solubility .

(b) Methyl 4-Hydroxycyclohexanecarboxylate (CAS 17449-76-2)

- Structure : Ethyl ester replaced with a methyl group.

- Synthesis: Similar methods (e.g., Mitsunobu reactions) but may exhibit divergent reactivity in ester hydrolysis or transesterification .

Stereoisomers and Ketone Derivatives

(a) trans-Ethyl 4-Hydroxycyclohexanecarboxylate (CAS 3618-04-0)

- Properties : Distinct stereochemistry compared to the cis isomer; trans isomers often exhibit higher thermal stability.

- Synthesis : Separated via supercritical fluid chromatography (SFC) during DGAT1 inhibitor synthesis .

(b) Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4)

- Structure : Hydroxyl group replaced with a ketone.

- Reactivity : The ketone undergoes hydrogenation to form the hydroxyl derivative. For example, catalytic hydrogenation of ethyl p-hydroxybenzoate over Pd/SrCO₃ yields this compound (44% yield at 43 psig) .

Hydrogenolysis Byproduct: Ethyl Cyclohexanecarboxylate

- Structure : Lacks the hydroxyl group.

- Synthesis: Formed via hydrogenolysis during the reduction of this compound (16% yield under low-pressure conditions) .

- Applications: Less polar than the hydroxylated analog, making it more suitable for non-aqueous reactions.

Comparative Data Table

Key Research Findings

Stereochemical Retention : The cis/trans configuration of this compound is retained during reductive etherification, enabling scalable production of enantiopure DGAT1 inhibitors .

Hydrogenation Selectivity: High-pressure hydrogenation favors hydroxylation over hydrogenolysis (e.g., quantitative yield of this compound at 2250 psig) .

Topological Indices : Sulfonamido derivatives (e.g., ethyl 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate) exhibit distinct physicochemical properties, correlating with bioactivity .

Actividad Biológica

Ethyl 4-hydroxycyclohexanecarboxylate (EHCC) is a compound with significant potential in various biological applications, primarily due to its role as a pharmaceutical intermediate and its involvement in the synthesis of other biologically active molecules. This article explores the biological activity of EHCC, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 172.22 g/mol

- CAS Number : 17159-80-7

- Solubility : Not miscible or difficult to mix in water .

Pharmacological Applications

EHCC has been utilized in the synthesis of various compounds with biological activity, particularly in the development of inhibitors for specific targets. One notable application is its use as a precursor in the synthesis of radiopharmaceuticals, such as [F]FCWAY, which is used in Positron Emission Tomography (PET) to study serotonin receptors . This compound has been instrumental in understanding neurophysiological and neuropsychiatric disorders.

The biological activity of EHCC can be attributed to its structural features that allow it to interact with various biological targets. For instance, it has been reported to serve as a precursor for compounds that inhibit diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in lipid metabolism. Inhibitors derived from EHCC have shown significant efficacy in reducing triglyceride levels and body weight in animal models .

Case Study 1: Synthesis of DGAT1 Inhibitors

A series of studies highlighted the synthesis of DGAT1 inhibitors using EHCC as a starting material. The synthesized compounds demonstrated potent inhibition against DGAT1, with IC values ranging from 2.2 nM to 15 nM for different derivatives. These compounds exhibited selective action without significant off-target effects on other receptors .

| Compound | Configuration | Human DGAT1 IC (nM) | Mouse DGAT1 IC (nM) | Effect on Lipid Excursion (%) |

|---|---|---|---|---|

| 5A | cis | 2.5 | 8.0 | 89% |

| 5B | trans | 3.9 | 23 | 80% |

This table summarizes the potency of selected derivatives synthesized from EHCC, demonstrating their potential for clinical applications in managing lipid-related disorders.

Case Study 2: Radiopharmaceutical Development

In another study, EHCC was utilized in the automated synthesis of [F]FCWAY, which targets serotonin receptors. The radiochemical yield was reported at an average of 6.0 ± 2.7%, indicating a viable method for producing this important imaging agent . This application underscores the versatility of EHCC in developing compounds that facilitate advanced medical imaging techniques.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-hydroxycyclohexanecarboxylate derivatives for medicinal chemistry applications?

- Methodological Answer : The synthesis involves reductive etherification using this compound (cis/trans mixture) with reagents like triethylamine and TMSCl. To optimize yield and stereochemical control, use pure cis- or trans-starting materials, as the configuration is retained during synthesis. For example, Mitsunobu reactions with pyridine derivatives (e.g., 5-bromo-2-hydroxypyridine) followed by Suzuki coupling can improve selectivity for target compounds .

Q. What analytical methods are effective for separating cis and trans isomers of this compound?

- Methodological Answer : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., ChiralPak AD-H) is highly effective for isomer separation. This method achieves baseline resolution of cis and trans isomers, critical for studying their distinct biological activities .

Q. Which experimental techniques are used to determine the physical properties of this compound?

- Methodological Answer : Key techniques include:

- Differential Scanning Calorimetry (DSC) : To measure melting points and thermal stability.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and structural confirmation.

- Refractometry : To determine refractive index (e.g., 1.681 for methyl analogs) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g.,硅藻土) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase?

- Methodological Answer : The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase (EC 1.1.1.226) specifically catalyzes the oxidation of the trans isomer to 4-oxocyclohexanecarboxylate using NAD+ as a cofactor. To study stereochemical effects:

- Synthesize enantiomerically pure cis/trans isomers via chiral SFC.

- Conduct kinetic assays (e.g., UV-Vis monitoring of NADH formation at 340 nm) to compare reaction rates .

Q. What are the effects of substituent variations on the reactivity and biological activity of this compound derivatives?

- Methodological Answer : Substituents on the benzimidazole or pyridine rings (e.g., electron-withdrawing groups) modulate DGAT1 inhibitory activity. For example:

- Introduce halogen substituents via Suzuki-Miyaura coupling to enhance binding affinity.

- Compare IC₅₀ values in enzyme inhibition assays (Table 1 in ).

- Computational docking (e.g., AutoDock Vina) can predict steric and electronic interactions with target proteins .

Q. How can researchers address contradictory data in the biological activity of cis vs. trans isomers of this compound derivatives?

- Methodological Answer :

- Isomer Purity Validation : Use SFC or NMR to confirm >99% enantiomeric excess.

- Dose-Response Studies : Perform parallel assays with pure isomers to eliminate confounding effects from mixtures.

- Structural Analysis : X-ray crystallography of isomer-enzyme complexes can resolve binding mode discrepancies .

Q. What methodological approaches are used to study this compound in multi-step organic syntheses?

- Methodological Answer :

- Reductive Etherification : Optimize conditions (e.g., Et₃SiH/TMSOTf at −78°C) to retain stereochemistry.

- Protecting Group Strategies : Use Cbz groups for amine protection, followed by hydrogenolysis (H₂/Pd-C) for deprotection .

- Scale-Up Considerations : Replace batch reactions with flow chemistry to improve reproducibility and yield .

Propiedades

IUPAC Name |

ethyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKQJSLASWRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169135, DTXSID001189263 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-80-7, 3618-04-0, 75877-66-6 | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.